molecular formula C24H19N3O5 B11122065 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11122065
M. Wt: 429.4 g/mol
InChI Key: UNCIYFYHWJKEHJ-XDOYNYLZSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxin ring, a pyrrolone core, and pyridine moieties, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring can be formed through a reaction with an appropriate dihalide under basic conditions.

    Pyrrolone Core Construction: The pyrrolone core can be synthesized via a condensation reaction involving a suitable diketone and an amine.

    Coupling Reactions: The benzodioxin and pyrrolone intermediates are then coupled using a carbonylation reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The pyridine rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination, followed by nucleophiles for substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxin and pyridine moieties could facilitate binding to specific molecular targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with pyridine groups at different positions.

    4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Another isomer with pyridine groups at different positions.

Uniqueness

The uniqueness of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(pyridin-4-yl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity compared to its isomers and analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

(4Z)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-pyridin-4-yl-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H19N3O5/c28-22(17-1-2-18-19(13-17)32-12-11-31-18)20-21(16-5-9-26-10-6-16)27(24(30)23(20)29)14-15-3-7-25-8-4-15/h1-10,13,21,28H,11-12,14H2/b22-20-

InChI Key

UNCIYFYHWJKEHJ-XDOYNYLZSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=NC=C5)/O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=NC=C5)O

Origin of Product

United States

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